18-(3-乙基-2-氧代环氧)-7Z,10Z,13Z,16Z-十八碳四烯酸

描述

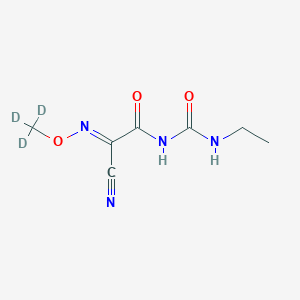

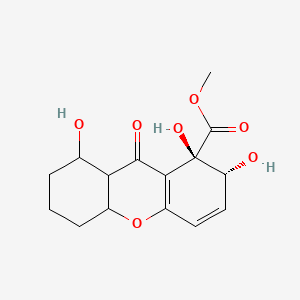

The compound “18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid” is a unique chemical compound with vast research potential. It has the molecular formula C24H37NO3 . The compound is also known by other names such as “18-(3-ethyl-2-oxiranyl)-N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-octadecapentaenamide” and "(4Z,7Z,10Z,13Z,16Z)-18-(3-Ethyloxiran-2-yl)-N-(2-hydroxyethyl)octadeca-4,7,10,13,16-pentaenamide" .

Molecular Structure Analysis

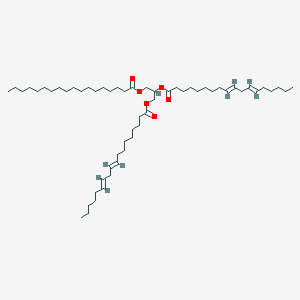

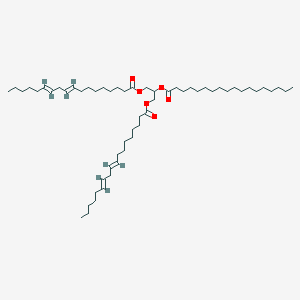

The molecular structure of this compound is complex. It contains an oxirane ring (a three-membered ring containing an oxygen atom) and a long carbon chain with multiple double bonds . The exact mass of the compound is 387.27734404 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 387.6 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a high number of rotatable bonds (16), suggesting a high degree of molecular flexibility .科学研究应用

合成方法

已研究了类似于 18-(3-乙基-2-氧代环氧)-7Z,10Z,13Z,16Z-十八碳四烯酸的多不饱和脂肪酸的合成方法。例如,从根瘤菌豆荚菌豆荚生物变种的结节因子合成 2E,4E,6E,11Z-十八碳四烯酸涉及将乙烯基硼烷化合物与反式-3-碘丙烯酸乙酯偶联,实现了良好的产率和立体选择性。金属催化的偶联和氢金属化反应的连续使用促进了三烯体系的形成 (Ghomsi、Goureau 和 Treilhou,2005)。

代谢途径

在培养的鱼细胞中,特定的脂肪酸,例如十八碳五烯酸(全顺式 delta3,6,9,12,15-18:5),通过特定的代谢途径代谢为十八碳四烯酸(全顺式 delta6,9,12,15-18:4)。这个过程涉及形成一个 2-反式中间体,暗示了脂肪酸通过酶活性进行的生化转化 (Ghioni、Porter、Sadler、Tocher 和 Sargent,2001)。

化学分析和鉴定

分离技术

使用色谱技术对复杂的脂肪酸异构体(例如共轭十八碳二烯酸 (18:2),称为共轭亚油酸 (CLA))进行了分离和鉴定。具体来说,气相色谱结合银离子高效液相色谱 (Ag + HPLC) 并辅以 GC-质谱 (GC-MS) 和 GC-傅里叶变换红外 (FTIR) 分析提供了这些脂肪酸的综合图谱,这对于了解其生物学作用至关重要 (Roach、Mossoba、Yurawecz 和 Kramer,2002)。

生物技术中的应用

生物技术合成

手性环氧化物的生物技术生产,例如从左旋葡糖烯酮等可再生资源中提取的乙基和甲基 (S)-3-(氧代环氧-2-基)丙酸酯,证明了绿色化学原理在合成有价值的化学前体中的整合。所描述的化学酶促合成途径涉及脂肪酶介导的贝耶尔-维利格氧化和钯催化的氢化,展示了一种生产这些化合物的环保方法 (Peru、Flourat、Gunawan、Raverty、Jevric、Greatrex 和 Allais,2016)。

作用机制

Target of Action

Similar compounds have been found to exhibit antioxidant activity and show potential as anti-β-lactamase agents .

Mode of Action

It’s suggested that the compound may interact with its targets to induce antioxidant activity

Biochemical Pathways

Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and inflammation .

Result of Action

Based on its potential antioxidant activity, it may help in neutralizing free radicals and reducing oxidative stress .

属性

IUPAC Name |

(7Z,10Z,13Z,16Z)-18-[(2S,3R)-3-ethyloxiran-2-yl]octadeca-7,10,13,16-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,14,16,20-21H,2,5-6,11-13,15,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,16-14-/t20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOFAUCMWTWGQQ-SPPFMMLASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(O1)CC=CCC=CCC=CCC=CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)

![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)